[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol
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Overview
Description
[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol: is a chemical compound with the molecular formula C7H9N5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminomethyl Group: This step involves the reaction of the triazolopyrimidine core with aminomethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanol
- [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propane
Uniqueness
The uniqueness of [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol lies in its specific structural features, such as the presence of the aminomethyl and hydroxyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H13N5O |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H13N5O/c8-3-5-1-2-9-7-10-6(4-13)11-12(5)7/h5,13H,1-4,8H2,(H,9,10,11) |
InChI Key |
WXYMUVOMSVPXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1CN)CO |
Origin of Product |
United States |
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